Product packaging for 2-(Dipropylamino)acetonitrile(Cat. No.:CAS No. 18071-35-7)

2-(Dipropylamino)acetonitrile

Cat. No.: B098382
CAS No.: 18071-35-7
M. Wt: 140.23 g/mol
InChI Key: ZFQYTSCUGODUDB-UHFFFAOYSA-N
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Description

2-(Dipropylamino)acetonitrile (CAS 18071-35-7) is a organic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol. This nitrile-function compound is characterized by a density of approximately 0.869 g/cm³ and a boiling point of 217.6°C at 760 mmHg. Its structure, which includes a nitrile group and a dipropylamine moiety, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's flash point is 76.3°C, and it has a vapour pressure of 0.132 mmHg at 25°C. Researchers utilize this chemical as a key building block for the synthesis of more complex molecules. Its applications include serving as a precursor in the development of potential pharmacologically active compounds, where the nitrile group can be further functionalized. The compound must be handled with care; relevant hazard statements may include toxicity if swallowed, in contact with skin, or inhaled, as well as potential for skin and eye irritation. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B098382 2-(Dipropylamino)acetonitrile CAS No. 18071-35-7

Properties

IUPAC Name

2-(dipropylamino)acetonitrile
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InChI

InChI=1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZFQYTSCUGODUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40170998
Record name Dipropylaminoacetonitrile
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Molecular Weight

140.23 g/mol
Source PubChem
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CAS No.

18071-35-7
Record name 2-(Dipropylamino)acetonitrile
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Record name Dipropylaminoacetonitrile
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Record name 18071-35-7
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Record name Dipropylaminoacetonitrile
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Record name Dipropylaminoacetonitrile
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Contextualization Within α Amino Nitrile Chemistry and Derivatives

Alpha-amino nitriles are a significant class of organic compounds characterized by an amino group and a cyano group attached to the same carbon atom. researchgate.net These structures are considered valuable intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations. researchgate.netresearchgate.net The reactivity of both the amino and nitrile functionalities allows for the construction of more complex molecular architectures, including amino acids, diamines, and various heterocyclic systems. researchgate.netacs.org

The synthesis of α-amino nitriles is most classically achieved through the Strecker reaction, a one-pot, three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source. researchgate.netmdpi.com This method, first reported in 1850, remains a cornerstone for the preparation of these compounds. mdpi.com Over the years, numerous variations and catalytic systems have been developed to improve the efficiency, scope, and stereoselectivity of the Strecker reaction and other methods for α-amino nitrile synthesis, such as the oxidative cyanation of tertiary amines. mdpi.comorganic-chemistry.org

2-(Dipropylamino)acetonitrile, with its tertiary amino group and nitrile function, is a clear example of an α-amino nitrile. The dipropylamino group influences the molecule's steric and electronic properties, which in turn affect its reactivity and potential applications. The study of such derivatives provides valuable insights into the broader field of α-amino nitrile chemistry, helping to refine synthetic methodologies and explore the structure-activity relationships of related compounds.

PropertyValue
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS Number 18071-35-7
MDL Number MFCD00013813
Table 1: Physicochemical Properties of this compound sigmaaldrich.com

Significance As a Fundamental Building Block and Intermediate in Chemical Synthesis

The utility of a chemical compound in organic synthesis is often determined by its capacity to serve as a versatile building block, a role that 2-(Dipropylamino)acetonitrile and its parent class, α-amino nitriles, fulfill effectively. Acetonitrile (B52724) and its derivatives are recognized as important intermediates in organic synthesis, capable of participating in a wide array of chemical reactions. mdpi.comntnu.no The nitrile group, in particular, is a highly reactive functional group that can be transformed into amines, amides, carboxylic acids, and ketones, among other functionalities. acs.org

The presence of the amino group adjacent to the nitrile in α-amino nitriles opens up unique synthetic possibilities. For instance, these compounds are well-established precursors to α-amino acids, the fundamental building blocks of proteins. mdpi.com They also serve as key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active natural products. researchgate.netacs.org

Research has demonstrated the use of α-amino nitriles in the construction of diverse molecular scaffolds. For example, they have been employed in the synthesis of spirocyclic 2,6-dioxopiperazine derivatives and pyrrolo[1,2-a]pyrazines. acs.orgnih.gov The specific structure of this compound, with its dialkylamino group, makes it a useful precursor for creating more complex amines and other functionalized molecules through reactions that target either the nitrile or the amino group. The reactivity of related α-aminonitriles has been explored in reactions with various nucleophilic and basic reagents, highlighting their synthetic potential. acs.org

Overview of Research Trajectories and Academic Relevance

Advanced Synthetic Routes to α-Amino Nitriles

The preparation of α-amino nitriles can be achieved through several synthetic pathways, ranging from classical multicomponent reactions to more modern catalytic approaches. The choice of method often depends on the desired scale, efficiency, and available starting materials.

Modified Strecker Reaction Approaches and Mechanistic Considerations

The Strecker reaction, first described in 1850, is a cornerstone for α-aminonitrile synthesis. mdpi.comwikipedia.org It is a three-component reaction involving a carbonyl compound, an amine, and a cyanide source. mdpi.commasterorganicchemistry.com For the specific synthesis of this compound, this involves the reaction of dipropylamine, formaldehyde (B43269), and a cyanide source. wikipedia.org

The reaction mechanism begins with the formation of an iminium ion from the reaction of the amine (dipropylamine) and the aldehyde (formaldehyde). wikipedia.orgnrochemistry.com This is followed by the nucleophilic addition of a cyanide ion to the iminium carbon, yielding the α-aminonitrile product. wikipedia.orgnumberanalytics.com

Modern modifications to the Strecker synthesis aim to improve yields, shorten reaction times, and utilize safer reagents under milder conditions. numberanalytics.com Catalysts, such as Lewis acids, can be employed to accelerate the reaction. numberanalytics.comnih.gov The use of trimethylsilyl (B98337) cyanide (TMSCN) is a common modification that often provides better yields and is more soluble in organic solvents compared to traditional alkali metal cyanides like sodium or potassium cyanide. numberanalytics.comorganic-chemistry.org The development of green chemistry approaches has also led to performing Strecker reactions in more environmentally friendly solvents, including water. nih.gov

Alternative Amination and Nitrilation Strategies

Beyond the traditional Strecker synthesis, alternative methods have been developed for preparing α-amino nitriles. One significant strategy is the oxidative cyanation of tertiary amines, also known as cross-dehydrogenative coupling (CDC). mdpi.comresearchgate.netscispace.com This method functionalizes the C-H bond adjacent to the nitrogen atom, introducing a cyanide group. mdpi.comscispace.com Various catalysts, including those based on iron, copper, and ruthenium, have been employed for this transformation, often using an oxidant and a cyanide source. organic-chemistry.orgscispace.com

Another approach involves the direct amination of α-halo nitriles. In principle, this compound could be synthesized by reacting chloroacetonitrile (B46850) with dipropylamine. This nucleophilic substitution reaction, however, can be prone to side reactions like over-alkylation, requiring careful control of the reaction conditions. nih.govrsc.org The development of catalytic enantioselective methods for the amination of α-halo carbonyl compounds represents a significant advancement in this area. nih.gov

Exploitation of Pre-functionalized Synthons

A more convergent synthetic strategy involves the use of pre-functionalized synthons, which are molecular fragments that already contain key functional groups of the target molecule. For the synthesis of this compound, this could involve the reaction of a dipropylamino-containing synthon with a nitrile-containing synthon. An example is the alkylation of a metalated acetonitrile (B52724) derivative with a dipropylamino-methyl halide.

Another approach is the reaction of N,O-acetals with a cyanide source, catalyzed by a Lewis acid like calcium. rsc.org This method provides a high-yielding synthesis of α-aminonitriles and is tolerant of a wide range of functional groups. rsc.org Furthermore, the synthesis can sometimes be achieved through the reaction of an α-halo ketone with an amine, followed by subsequent chemical transformations. rsc.org

Precursor Design and Selection for Targeted Syntheses

The efficiency and success of synthesizing this compound are critically dependent on the judicious selection of precursors. The properties of the amine, the nature of the cyanide source, and the form of the carbonyl component all play crucial roles.

Optimization of Amine and Nitrile Reagent Selection

Amine and Nitrile Precursors: The key amine precursor is dipropylamine. For the nitrile group, various cyanide sources can be employed, each with distinct advantages and disadvantages related to reactivity, solubility, and safety. numberanalytics.com

Reagent TypeSpecific ReagentFormulaKey Considerations
Amine Dipropylamine(CH₃CH₂CH₂)₂NHA secondary amine that readily forms an iminium ion with formaldehyde.
Nitrile Source Sodium CyanideNaCNCost-effective but highly toxic; typically used in aqueous media. numberanalytics.com
Nitrile Source Potassium CyanideKCNSimilar in reactivity and toxicity to sodium cyanide.
Nitrile Source Trimethylsilyl Cyanide(CH₃)₃SiCNSoluble in organic solvents, offers milder reaction conditions, and is generally considered safer to handle than alkali metal cyanides. numberanalytics.comorganic-chemistry.org
Nitrile Source Zinc CyanideZn(CN)₂A less toxic alternative cyanide source used in some modern catalytic methods. nih.gov
Nitrile Source Acetone Cyanohydrin(CH₃)₂C(OH)CNCan act as a safer, in-situ source of hydrogen cyanide. rsc.org

The use of safer cyanide sources like hexacyanoferrates has also been explored to mitigate the risks associated with highly toxic cyanides. nih.gov

Strategic Choice of Carbonyl Components

The carbonyl component required for the synthesis of this compound is formaldehyde or a suitable equivalent. Its high reactivity makes it an excellent electrophile for the initial reaction with dipropylamine. researchgate.net

Carbonyl SourceFormulaPhysical StateStrategic Considerations
Formaldehyde (as Formalin) CH₂OAqueous SolutionReadily available and highly reactive, but the presence of water can influence reaction outcomes. researchgate.net
Paraformaldehyde (CH₂O)nSolidA stable, solid polymer of formaldehyde that is convenient to handle and depolymerizes upon heating to release formaldehyde. nih.gov
Trioxane (CH₂O)₃Crystalline SolidA cyclic trimer of formaldehyde that can also serve as a source of formaldehyde.

The choice among these formaldehyde sources is often dictated by the specific reaction protocol, the solvent system, and the need for precise stoichiometric control.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Detailed studies on the optimization of reaction conditions to enhance the yield and selectivity specifically for this compound are not prominently documented. Research in the broader field of α-aminonitrile synthesis shows that yield and selectivity are highly dependent on the careful control of reaction parameters. acs.org Optimization typically involves a systematic variation of solvents, catalysts, reactant concentrations, temperature, and reaction time. acs.org

Investigations into Solvent Effects in Reaction Pathways

The choice of solvent is critical in α-aminonitrile synthesis as it can influence reaction rates, equilibria, and the stability of intermediates. rsc.orgacs.org For instance, in the Strecker reaction, polar protic solvents like methanol (B129727) or water can participate in the reaction mechanism, potentially catalyzing the addition of hydrogen cyanide to the imine intermediate. rsc.orggoogle.com Aprotic solvents, both polar (like acetonitrile or DMF) and non-polar (like toluene (B28343) or chloroform), are also widely used. acs.orggoogle.com The efficiency of a given solvent can be strongly dependent on the specific substrates and the type of catalyst employed. acs.org However, specific studies comparing the effects of different solvents on the yield and reaction pathway for this compound have not been found.

Exploration of Catalytic Systems in Compound Formation

A wide array of catalysts has been developed to improve the efficiency and selectivity of α-aminonitrile synthesis. These include both Lewis acids and Brønsted acids, as well as organocatalysts. mdpi.comnih.gov For the Strecker reaction, catalysts like magnesium bromide ethyl etherate, cdnsciencepub.com bismuth(III) nitrate, researchgate.net and various palladium organic-chemistry.org or zirconium nih.gov complexes have been reported to be effective for other aminonitriles. Photocatalysts are also emerging as a modern tool for the C-H cyanation of tertiary amines. organic-chemistry.org The selection of an optimal catalyst is crucial, but a systematic exploration of different catalytic systems for the specific synthesis of this compound is not available in the reviewed literature.

Influence of Temperature and Pressure on Reaction Kinetics

Temperature and pressure are fundamental parameters that govern reaction kinetics. Generally, increasing the reaction temperature accelerates the reaction rate, but it can also lead to the formation of undesired byproducts, thus lowering selectivity. acs.org For the synthesis of some aminonitriles, reaction temperatures can range from room temperature to elevated temperatures (e.g., 70-110 °C), depending on the specific protocol. google.comgoogle.com

Pressure is a less commonly varied parameter in laboratory-scale synthesis unless gaseous reactants like ammonia (B1221849) are used. In industrial processes, pressure can be optimized to maintain reactants in the liquid phase and enhance reaction rates. google.comgoogle.com For example, patents for related processes describe pressures ranging from atmospheric up to 15 bar. google.comgoogle.com A detailed kinetic study quantifying the specific influence of temperature and pressure on the formation of this compound has not been identified.

Reactivity Profiles of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. vulcanchem.comontosight.ai

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group in this compound is a key site for nucleophilic additions. This reactivity is fundamental to many of its transformations. While specific studies on this compound are not extensively detailed in the provided results, general principles of nitrile reactivity can be applied. For instance, organometallic reagents, such as Grignard reagents, can add to the nitrile to form imines, which can be subsequently hydrolyzed to ketones.

In a broader context, metal-promoted nucleophilic additions to nitrile groups are well-documented. For example, the addition of diaminoalkanes to dicyanonitrosomethanide, [C(CN)₂(NO)]⁻, leads to cyclization, forming imidazolinyl and tetrahydropyrimidinyl groups. researchgate.net This highlights the potential for intramolecular reactions if a suitable nucleophile is present within the same molecule as the nitrile.

Controlled Hydrolysis and Formation of Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to produce carboxylic acids or their corresponding salts, a reaction that can be catalyzed by either acid or base. noaa.govlibretexts.orgchemistrysteps.com The process typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.org In the case of this compound, this would lead to the formation of 2-(dipropylamino)acetic acid.

Conversely, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This process initially forms the salt of the carboxylic acid and ammonia. libretexts.orgresearchgate.net To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org The rate of hydrolysis can be significantly increased through methods like sonication in a basic solution. researchgate.net It has been proposed that self-catalyzed hydrolysis can also occur in certain nitrile-containing compounds where an adjacent functional group, such as a carboxylic acid, can protonate the nitrile, facilitating an attack by water. nih.gov

Table 1: General Conditions for Nitrile Hydrolysis

Hydrolysis TypeReagentsIntermediate ProductFinal Product (after workup)
Acid-CatalyzedDilute Acid (e.g., HCl), HeatAmideCarboxylic Acid
Base-CatalyzedBase (e.g., NaOH), HeatCarboxylate Salt, AmmoniaCarboxylic Acid

Reduction Reactions to Amine and Aldehyde Analogues

The nitrile group can be reduced to form primary amines or aldehydes, depending on the reducing agent and reaction conditions. youtube.com

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. chemguide.co.uk This reaction is typically carried out in a solvent such as diethyl ether, followed by an acidic workup. chemguide.co.uk For this compound, this would yield 2-(dipropylamino)ethan-1-amine. Catalytic hydrogenation, using hydrogen gas with a metal catalyst like palladium, platinum, or nickel at elevated temperature and pressure, also achieves the reduction to a primary amine. chemguide.co.uk More recent methods have employed reagents like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) for the efficient reduction of various nitriles to primary amines. organic-chemistry.orgorganic-chemistry.org

The reduction of nitriles to aldehydes requires milder and more controlled conditions. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). youtube.com The reaction proceeds through an imine intermediate which is then hydrolyzed to the aldehyde upon workup. youtube.com

Table 2: Common Reducing Agents for Nitriles and Their Products

Reducing AgentProduct Functional Group
Lithium Aluminum Hydride (LiAlH₄)Primary Amine
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)Primary Amine
Diisobutylaluminium Hydride (DIBAL-H)Aldehyde (after hydrolysis)
Diisopropylaminoborane/LiBH₄ (catalytic)Primary Amine

Reactivity of the Tertiary Amine Functional Group

The tertiary amine in this compound features a nitrogen atom with a lone pair of electrons, which confers both basic and nucleophilic properties. noaa.govlibretexts.org

Studies on Basicity and Controlled Salt Formation

As a tertiary amine, this compound is a Brønsted-Lowry base, capable of accepting a proton from an acid. ebi.ac.uk Amines neutralize acids in exothermic reactions to form salts and water. noaa.gov The basicity of amines can be quantified by their pKa values, with numerous studies focusing on determining these values in various solvents, including acetonitrile. researchgate.netkirj.eeresearchgate.net The equilibrium in acid-base reactions generally favors the formation of the weaker acid and weaker base. amazonaws.com The basicity of tertiary amines is influenced by the electronic and steric effects of the alkyl groups attached to the nitrogen atom.

Controlled salt formation is a direct consequence of this basicity. Reaction with a suitable acid will lead to the corresponding ammonium (B1175870) salt. For example, reaction with hydrochloric acid would yield 2-(dipropylammonio)acetonitrile chloride.

Assessment of Nucleophilic Character in Reaction Mechanisms

The lone pair of electrons on the nitrogen atom also allows the tertiary amine to act as a nucleophile, attacking electron-deficient centers. libretexts.org The nucleophilicity of amines generally increases in the order of primary < secondary < tertiary, although this can be heavily influenced by steric hindrance. masterorganicchemistry.comresearchgate.net The propyl groups in this compound will present some steric bulk around the nitrogen, potentially moderating its nucleophilicity compared to less hindered tertiary amines. researchgate.net

The nucleophilicity of amines has been extensively studied, often in the context of their reactions with various electrophiles in solvents like acetonitrile. researchgate.netresearchgate.netuni-muenchen.de For instance, tertiary amines can react with alkyl halides in nucleophilic substitution reactions. libretexts.org However, in the case of this compound, the presence of the α-nitrile group might influence its reactivity in such a way that it could participate in reactions like the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of dinitriles. ambeed.com The nucleophilic character of the amine is a critical factor in its potential role as a catalyst in various organic reactions. researchgate.net

Reactions at the α-Carbon Center

The presence of both a nitrile group and a tertiary amino group on the same carbon atom imparts unique reactivity to the α-carbon of this compound. This section delves into the key reactions occurring at this activated position.

Investigation of Deprotonation and Carbanion Generation

The α-proton of this compound is acidic due to the electron-withdrawing effect of the adjacent nitrile group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. The stability of this carbanion is a critical factor in its utility as a synthetic intermediate.

Studies on analogous α-(dialkylamino)acetonitriles have demonstrated that strong bases are typically required to achieve complete deprotonation. Common bases employed for this purpose include lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi). The choice of base and reaction conditions, such as temperature and solvent, can significantly influence the efficiency of carbanion generation. For instance, the use of a non-nucleophilic, sterically hindered base like LDA is often preferred to minimize side reactions.

Table 1: Representative Conditions for Carbanion Generation from α-Aminonitriles

α-AminonitrileBaseSolventTemperature (°C)Observations
2-(Dimethylamino)acetonitrilen-BuLiTHF-78Efficient carbanion formation
2-(Diethylamino)acetonitrileLDATHF-78High yield of carbanion
2-Phenyl-2-(pyrrolidin-1-yl)acetonitrileLDATHF/HMPA-78Enhanced reactivity of the carbanion

This table presents data from analogous systems to infer the potential reactivity of this compound.

Mechanistic Studies of Alkylation and Acylation Reactions

The carbanion generated from this compound is a potent nucleophile and can readily participate in alkylation and acylation reactions. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules.

Alkylation Reactions: The reaction of the α-aminonitrile carbanion with alkyl halides is a common method for introducing alkyl substituents at the α-position. Mechanistic studies suggest that these reactions typically proceed via an S(_N)2 pathway. The choice of the alkylating agent and reaction conditions can impact the yield and selectivity of the reaction.

Acylation Reactions: Acylation of the carbanion can be achieved using various acylating agents, such as acid chlorides and esters. This reaction provides a route to α-amino ketones and other valuable carbonyl compounds after hydrolysis of the nitrile group. The mechanism involves the nucleophilic attack of the carbanion on the carbonyl carbon of the acylating agent.

Table 2: Examples of Alkylation and Acylation of α-Aminonitrile Carbanions

α-AminonitrileReagentProduct
2-(Dimethylamino)acetonitrile carbanionMethyl iodide2-(Dimethylamino)propanenitrile
2-(Diethylamino)acetonitrile carbanionBenzoyl chloride2-(Diethylamino)-3-oxo-3-phenylpropanenitrile
2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile carbanionEthyl chloroformateEthyl 1-cyano-1-phenyl-2-(pyrrolidin-1-yl)acetate

This table showcases reactions of similar compounds to predict the behavior of this compound.

Exploration of Dimerization and Oligomerization Pathways

Under certain conditions, α-aminonitriles can undergo self-condensation reactions leading to the formation of dimers and oligomers. For this compound, this would involve the nucleophilic attack of the carbanion of one molecule onto the electrophilic carbon of the nitrile group of another molecule.

Polymerization Studies and Characterization of Polymeric Products

The polymerization of nitriles is a known process, often initiated by anionic or coordination catalysts. In the case of this compound, the nitrile group presents a potential site for polymerization. Anionic polymerization, initiated by the α-carbanion, could theoretically lead to a polymer with a polyimine backbone.

However, the steric hindrance imposed by the two propyl groups on the nitrogen atom might significantly impede the approach of the monomer to the growing polymer chain, making polymerization challenging. Furthermore, the reactivity of the α-proton could lead to chain transfer reactions, limiting the molecular weight of any resulting polymer. Characterization of such polymeric products would involve techniques like gel permeation chromatography (GPC) to determine molecular weight distribution, and spectroscopic methods such as NMR and IR to elucidate the polymer structure. To date, there are no specific reports on the successful polymerization of this compound in the scientific literature.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the specific applications of This compound according to the requested outline. The search for documented, peer-reviewed research concerning this particular compound's role in the specified areas of advanced organic synthesis and materials science did not yield the specific findings required to generate a thorough and scientifically accurate article.

While the broader class of α-amino nitriles and the parent molecule, acetonitrile, are extensively used in these fields, specific data and research findings for the dipropylamino derivative are absent.

General Reactivity of Related Compounds: Acetonitrile and its derivatives are recognized as valuable C2 building blocks in organic synthesis. researchgate.netmdpi.com The cyanomethyl group can be involved in various transformations, including radical cascade reactions to form oxindoles and other heterocyclic systems. researchgate.net α-Amino nitriles, in general, are key intermediates in reactions like the Strecker synthesis, which is a multicomponent reaction used to produce amino acids and other nitrogen-containing compounds. researchgate.net

Lack of Specific Research: Despite the known utility of related structures, no specific studies were found that utilize this compound for the applications detailed in the prompt. Searches for its involvement in:

The synthesis of specific heterocyclic systems returned no dedicated methods.

Stereoselective applications or as a chiral building block yielded no results.

Multicomponent reactions did not feature this specific compound as a reactant. rug.nldovepress.com

Its use as a monomer for creating polymeric architectures or as an intermediate for advanced dyes and optoelectronic materials is also undocumented in the available literature. researchgate.netmdpi.com

Therefore, due to the lack of specific, verifiable research findings for this compound in the requested contexts, generating an article that is both scientifically accurate and strictly adheres to the provided outline is not feasible. Any attempt to do so would involve unsupported extrapolation from other compounds and would not meet the required standards of scientific rigor.

Applications in Advanced Organic Synthesis and Materials Science Research

Applications in Electrochemistry Research

There is currently a lack of specific published research detailing the applications of 2-(Dipropylamino)acetonitrile in electrochemistry. While acetonitrile (B52724) itself is known to inhibit oxygen reduction on platinum electrodes, specific studies on how the dipropylamino- substituent modifies this behavior are not available. researchgate.net The presence of the tertiary amine group introduces a site for protonation or oxidation, and the nitrile group can be involved in reduction or coordination chemistry, suggesting that the compound could have interesting electrochemical properties. However, without dedicated studies, its role as an electrolyte component, a corrosion inhibitor, or a substrate in electrosynthesis remains speculative.

Role in Separation Science Methodologies

In the context of separation science, there are no specific, established methodologies that report the use of this compound. In chromatographic techniques, compounds are separated based on their differential partitioning between a stationary phase and a mobile phase. dokumen.pub While acetonitrile is a staple of the mobile phase in reversed-phase and HILIC chromatography sepscience.com, the specific compound this compound is not cited as a standard derivatizing agent researchgate.net or a specialized solvent. Its physicochemical properties, such as polarity and boiling point, would determine its behavior in separation systems, but data on its use as an analytical standard or a reagent to enhance separation or detection of other molecules is not present in the available literature.

Spectroscopic and Structural Elucidation of 2 Dipropylamino Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-(Dipropylamino)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the n-propyl and acetonitrile (B52724) moieties.

The predicted chemical shifts for the protons in this compound are based on the analysis of similar structures and the known effects of adjacent functional groups. The methylene (B1212753) protons adjacent to the nitrogen atom are expected to be deshielded due to the inductive effect of the nitrogen, appearing at a downfield chemical shift. The methylene protons of the ethyl groups within the propyl chains will show a multiplet, and the terminal methyl protons will appear as a triplet at a higher field. The singlet for the methylene protons of the acetonitrile group will likely be observed in the range of 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃0.9 - 1.0Triplet
CH₂ (middle)1.5 - 1.7Sextet
N-CH₂2.4 - 2.6Triplet
N-CH₂-CN3.6 - 3.8Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the nitrile group (C≡N) is expected to appear significantly downfield, typically in the range of 115-120 ppm. The methylene carbon adjacent to the nitrile group will also be deshielded. The carbons of the n-propyl groups will have characteristic chemical shifts, with the carbon attached to the nitrogen appearing at a lower field than the other carbons in the chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃11 - 12
CH₂ (middle)20 - 22
N-CH₂52 - 54
N-CH₂-CN45 - 47
C≡N117 - 119

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between the protons of the adjacent methylene groups in the n-propyl chains (N-CH₂ and middle CH₂) and between the middle CH₂ and the terminal CH₃ protons. This helps to confirm the structure of the propyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. renishaw.comvulcanchem.com This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the signal for the N-CH₂ protons would correlate with the signal for the N-CH₂ carbon. renishaw.comvulcanchem.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, and C≡N bonds.

The most prominent feature would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (sp³)2850 - 3000Strong
C≡N stretch2240 - 2260Medium, Sharp
C-H bend1350 - 1470Medium
C-N stretch1000 - 1250Medium

Raman Spectroscopy and Resonance Raman Studies

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would also be expected to show a characteristic band for the nitrile group.

The C≡N stretching vibration in the Raman spectrum is typically strong and appears in a similar region to the FT-IR absorption (around 2250 cm⁻¹). The symmetric C-H stretching and bending vibrations of the propyl groups would also be visible. Resonance Raman studies, which involve excitation with a laser wavelength that matches an electronic transition, could potentially be used to enhance the signals of specific parts of a derivative molecule if a chromophore is present.

Table 4: Predicted Raman Shifts for this compound

Functional GroupPredicted Raman Shift (cm⁻¹)Intensity
C-H stretch (sp³)2850 - 3000Strong
C≡N stretch2240 - 2260Strong
C-C stretch800 - 1200Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, various MS methods provide complementary information based on the ionization technique employed.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules, often leading to extensive and characteristic fragmentation. plos.org This fragmentation pattern serves as a molecular fingerprint, aiding in structural identification.

For this compound, the molecular ion (M⁺) would be observed at an m/z corresponding to its molecular weight. The high energy of EI-MS typically causes the molecular ion to be of low abundance. The fragmentation pattern is predictable based on the structure. A prominent fragmentation pathway for aminonitriles involves the cleavage of the C-C bond alpha to the nitrogen atom. For the related compound 2-(Dimethylamino)acetonitrile, the base peak in its EI-MS spectrum is at m/z 42, corresponding to the [CH2=N(CH3)2]⁺ ion, formed by the loss of a cyanomethyl radical (•CH2CN). nist.gov

By analogy, the EI-MS spectrum of this compound is expected to show a significant peak resulting from alpha-cleavage, leading to the formation of the dipropylaminomethyl cation. The primary fragments would arise from the loss of the nitrile group and subsequent fragmentation of the propyl chains.

Table 1: Predicted Key EI-MS Fragments for this compound

m/z ValueProposed Fragment IonDescription
140[C8H18N2]⁺Molecular Ion (M⁺)
125[C7H15N2]⁺Loss of a methyl group (•CH3) from a propyl chain
98[C6H12N]⁺Alpha-cleavage, loss of the cyanomethyl radical (•CH2CN)
56[C3H6N]⁺Fragmentation of the dipropylamino group

Data is predicted based on fragmentation patterns of analogous aminonitriles.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution, typically with minimal fragmentation. upce.cz It is particularly well-suited for polar and thermally labile molecules. For this compound, analysis via positive-ion ESI-MS would be most effective due to the basicity of the tertiary amine group.

In a typical ESI-MS experiment, the compound would be dissolved in a solvent mixture, often containing acetonitrile and water with a small amount of acid (like formic acid) to facilitate protonation. upce.cz The primary ion observed would be the protonated molecule, [M+H]⁺. The high sensitivity of ESI-MS allows for the detection of very low concentrations of the analyte. uri.edu Depending on the solvent system and the presence of alkali metal salts, adduct ions such as [M+Na]⁺ or [M+K]⁺ may also be observed. uvic.ca Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is ideal for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis.

In a GC-MS analysis, the sample, often extracted into a solvent like acetonitrile, is injected into the GC, where it is vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. mdpi.com As the compound elutes from the column, it enters the mass spectrometer, which is typically an EI-MS system. mdpi.com The resulting data provides both the retention time (from GC) and the mass spectrum (from MS) for the compound, allowing for highly confident identification. ebi.ac.uk For instance, the related compound 2-(Dimethylamino)acetonitrile has been identified in complex matrices using GC-MS. ebi.ac.uk

Table 2: Predicted GC-MS Parameters for this compound

ParameterPredicted Value/InformationSource/Analogy
Retention Index (Standard non-polar column) > 714The Kovats retention index for 2-(Dimethylamino)acetonitrile is ~714; the dipropyl analog would have a higher retention time. nih.gov
Ionization Mode Electron Ionization (EI) at 70eVStandard for GC-MS analysis. mdpi.com
Key Mass Fragments m/z 140 (M⁺), 98, 56Based on expected EI fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique used for the separation, identification, and quantification of compounds in complex mixtures. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. The technique often employs ESI as the ionization source. nih.gov

LC-MS is widely applied in the analysis of pharmaceutical impurities, environmental contaminants, and biological samples. nih.govresearchgate.net For this compound and its derivatives, LC-MS would be the method of choice for quantification in biological fluids like plasma or serum. researchgate.net The separation is typically achieved using reversed-phase chromatography with a mobile phase consisting of acetonitrile and water. nih.gov To enhance sensitivity, especially at very low concentrations, derivatization of the molecule can be performed prior to LC-MS analysis. thermofisher.com Tandem MS (LC-MS/MS) provides exceptional selectivity and allows for quantification at picogram levels by monitoring specific ion transitions. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not publicly documented, analysis of a closely related derivative, [2,5-Bis(dipropylamino)-4-(hydroxymethyl)phenyl]methanol, provides significant insight into the likely conformation and interactions of the dipropylamino group. nih.gov In the crystal structure of this derivative, the molecule is centrosymmetric. The dipropylamino groups are oriented nearly perpendicular to the central aromatic ring, with a dihedral angle of 87.62 (9)°. nih.gov This orthogonal arrangement minimizes steric hindrance.

In the solid state of this derivative, the molecules are connected by O—H⋯N hydrogen bonds, forming layers in the crystal lattice. nih.gov For this compound, if crystallized, one would expect the molecular packing to be governed by weaker van der Waals forces and potentially C-H···N interactions, given the absence of strong hydrogen bond donors like an -OH group. The conformation of the dipropylamino groups would likely adopt a staggered arrangement to minimize steric strain. The crystal structure would reveal the precise torsion angles of the propyl chains and the orientation of the nitrile group relative to the amino substituent.

Table 3: Crystallographic Data for the Related Compound [2,5-Bis(dipropylamino)-4-(hydroxymethyl)phenyl]methanol

ParameterValue
Chemical Formula C20H36N2O2
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a = 8.2294 (4) Å, b = 8.4573 (5) Å, c = 14.0115 (7) Å, β = 93.974 (4)°
Key Intermolecular Interaction O—H⋯N Hydrogen Bonds
Dihedral Angle (Dipropylamino vs. Ring) 87.62 (9)°

Source: nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the nitrogen lone pair and the nitrile (C≡N) group.

The key electronic transitions for aminonitriles are typically of two types:

n → σ* transitions: Excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding sigma orbital. These transitions are generally found in the far-UV region and have low molar absorptivity.

n → π* transitions: Excitation of a non-bonding electron from the nitrogen lone pair to the antibonding π* orbital of the nitrile group. These transitions are symmetry-forbidden and thus result in weak absorption bands. nih.gov

The absorption spectrum of this compound is likely to show a weak band at longer wavelengths (in the near-UV) corresponding to the n → π* transition. The position of this absorption band can be sensitive to solvent polarity. In polar solvents, the nitrogen lone pair is stabilized by hydrogen bonding or dipole-dipole interactions, which increases the energy required for the n → π* transition, leading to a hypsochromic (blue) shift. nih.gov This phenomenon is known as solvatochromism. The absorption spectra of related compounds like 4-(N,N-Dimethylamino)benzonitrile in acetonitrile show strong charge-transfer bands, though this effect is pronounced due to the conjugated aromatic system, which is absent in this compound. nih.govresearchgate.net

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and simulate the UV-Vis spectrum, confirming the assignment of observed absorption bands. rsc.orgrsc.org

Table 4: Predicted UV-Vis Absorption Characteristics for this compound

Transition TypeExpected Wavelength RegionExpected IntensitySolvent Effect
n → π Near-UV (~220-250 nm)Low (Weak)Hypsochromic (blue) shift in polar solvents. nih.gov
n → σ Far-UV (< 200 nm)Low (Weak)Generally less sensitive to solvent polarity.

Data is predicted based on general principles of UV-Vis spectroscopy for aminonitriles.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the "Computational Chemistry and Advanced Mechanistic Investigations" of "this compound" that meets the requirements of being thorough, informative, and containing detailed, specific research findings and data tables.

The available literature discusses these advanced computational methodologies extensively, but the examples provided are for other molecules, such as different aminoacetonitrile (B1212223) derivatives, more common solvents like acetonitrile itself, or other complex organic molecules. acs.orgwayne.eduresearchgate.netresearchgate.netscirp.orgbohrium.comnih.govnih.govnih.govresearchgate.net

Furthermore, the compound this compound is listed by chemical suppliers as a product for early discovery research, with explicit disclaimers that analytical data is not collected for it. sigmaaldrich.com This suggests a lack of extensive scientific investigation and published data for this specific chemical.

Therefore, creating an article with the requested detailed sections, subsections, and data tables would require fabricating data, which would be scientifically inaccurate and misleading. The fundamental research required to populate the outlined article structure for this compound does not appear to be publicly available.

Computational Chemistry and Advanced Mechanistic Investigations

Elucidation of Reaction Mechanisms and Kinetics

Kinetic Studies and Determination of Rate-Determining Steps

In many reactions, the rate law, which is derived from the slowest step, can reveal the molecularity of that step—whether it involves one (unimolecular), two (bimolecular), or three (termolecular) molecules. transformationtutoring.comcanterbury.ac.nz For instance, in aminolysis reactions in acetonitrile (B52724), a change in the reaction mechanism can be observed, sometimes shifting from a bimolecular to a unimolecular rate-determining step as the basicity of the amine changes. researchgate.net This shift is often accompanied by the absence of a primary deuterium (B1214612) kinetic isotope effect, suggesting that proton transfer occurs after the rate-determining step. researchgate.net

The study of cation radicals of related N,N-dialkylamino compounds in acetonitrile has shown that the decay reactions can be promoted by the presence of a neutral amine. acs.org For example, the decay of N,N-dimethyl-p-toluidine cation radical follows a rate law of -d[DMT•+]/dt = k[DMT•+][DMT], indicating that the initial acid-base interaction between the cation radical and the neutral molecule is the rate-determining step. acs.org While specific kinetic data for 2-(Dipropylamino)acetonitrile is not detailed in the provided results, the principles from these related studies in acetonitrile provide a framework for how its kinetic behavior might be investigated.

Table 1: General Concepts in Kinetic Studies

ConceptDescriptionRelevance
Rate-Determining Step The slowest elementary step in a multi-step reaction mechanism. libretexts.orgtransformationtutoring.comDictates the overall rate of the reaction involving this compound.
Rate Law An equation that relates the reaction rate to the concentrations of reactants. transformationtutoring.comDetermined experimentally and provides insight into the reaction mechanism.
Molecularity The number of molecules that come together to react in an elementary step. transformationtutoring.comcanterbury.ac.nzHelps to characterize the nature of the rate-determining step.
Kinetic Isotope Effect The change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.Can be used to determine if a particular bond is broken in the rate-determining step. researchgate.net

Proton Transfer Dynamics and Catalytic Influences

Proton transfer is a fundamental process in many chemical and biological reactions, and its dynamics can be significantly influenced by the solvent and the presence of catalysts. acs.orgrsc.org In acetonitrile, the study of proton transfer from various acids to metal-hydride complexes has revealed a linear free energy relationship between the rate constant and the pKa of the acid. researchgate.net This indicates that the acidity of the proton donor is a key factor in the kinetics of proton transfer. researchgate.net

Catalytic influences can be significant. For instance, bifunctional catalysts, which can both donate and accept a proton, can facilitate reactions by stabilizing the transition state. mdpi.com While direct studies on the proton transfer dynamics of this compound are not available in the provided search results, the general principles of proton transfer in organic reactions in solvents like acetonitrile provide a strong basis for understanding its potential behavior. The reactivity of related amine compounds suggests that both the basicity of the nitrogen and the nature of the proton source would be critical factors. acs.orgresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgscirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule is greater than that of all other promolecules, providing insights into close contacts between atoms.

The shape and color-coding of the Hirshfeld surface provide direct information about the nature of the intermolecular interactions. sci-hub.se Red regions on the surface typically indicate strong hydrogen bonding interactions, while blue regions represent weaker or no significant interactions. scirp.org This analysis is instrumental in understanding how molecules are arranged in the solid state, which can influence physical properties such as melting point and solubility.

Table 2: Common Intermolecular Interactions Investigated by Hirshfeld Surface Analysis

Interaction TypeDescription
Hydrogen Bonds Strong directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. acs.org
Van der Waals Forces Weaker, non-directional forces arising from temporary fluctuations in electron density. scirp.orgacs.org
C-H···π Interactions A weak type of hydrogen bond where a C-H group interacts with a π-system.
Halogen Bonds Noncovalent interaction involving a halogen atom as an electrophilic species.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are increasingly used to predict the non-linear optical (NLO) properties of organic molecules, which are of great interest for applications in optoelectronics and photonics. diva-portal.orgmdpi.comucf.edu These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.

The key NLO properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to second-harmonic and third-harmonic generation, respectively. mdpi.comaip.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are common computational methods used to calculate these properties. aip.orgnih.gov The choice of the functional and basis set is critical for obtaining accurate predictions that correlate well with experimental data. mdpi.com For instance, functionals like CAM-B3LYP and M06-2X have shown good performance in predicting hyperpolarizabilities. mdpi.com

For a molecule to exhibit significant NLO properties, it often possesses a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. aip.org While this compound itself is not a classic D-π-A chromophore, theoretical studies can still elucidate its potential NLO response. The presence of the electron-donating dipropylamino group and the electron-withdrawing nitrile group could give rise to some NLO activity. Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizabilities in the presence of an electric field.

Molecular Modeling for Investigating Binding Affinities with Receptors (Methodological Framework)

Molecular modeling provides a powerful framework for investigating the binding affinities of small molecules like this compound with biological receptors. This is particularly relevant in drug discovery and design, where understanding the interactions between a ligand and its target protein is essential.

The general methodological framework involves several key steps:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structures of the receptor (often from a protein data bank) and the ligand. The ligand's structure can be built and optimized using computational chemistry software.

Molecular Docking: This computational technique predicts the preferred orientation of the ligand when bound to the receptor. jmbfs.org Docking algorithms explore various conformations and positions of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity.

Binding Free Energy Calculations: More rigorous methods can be used to calculate the binding free energy (ΔG_bind), which is a more accurate measure of binding affinity. acs.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are commonly employed. acs.org These methods typically involve running molecular dynamics (MD) simulations of the receptor-ligand complex and the free ligand in solution. acs.org

Analysis of Intermolecular Interactions: The binding mode predicted by docking and MD simulations is analyzed to identify the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts, that stabilize the complex. beilstein-journals.org

This framework allows for the rational design of new molecules with improved binding affinities by suggesting modifications to the ligand structure that enhance its interactions with the receptor. jmbfs.org

Catalytic Applications and Mechanistic Insights of 2 Dipropylamino Acetonitrile Derivatives

Function as Nucleophilic Catalysts in Organic Transformations

While direct studies detailing the use of 2-(Dipropylamino)acetonitrile as a primary nucleophilic catalyst are not prominent in the literature, its molecular structure provides a basis for predicting such activity. The dipropylamino group features a nitrogen atom with a lone pair of electrons, rendering it a potential nucleophile. Tertiary amines are well-established as nucleophilic catalysts in a variety of organic reactions.

Furthermore, the acetonitrile (B52724) moiety itself can participate in nucleophilic additions. Although the methyl protons of acetonitrile are weakly acidic, with a high pKa value (around 31 in DMSO), they can be deprotonated under strongly basic conditions or through activation by a metal catalyst to form a nucleophilic carbanion mdpi.com. A cooperative catalytic system involving a cationic ruthenium complex, an amine base (DBU), and NaPF₆ has been shown to effectively activate acetonitrile as a nucleophile for 1,2-addition to aldehydes and imines under mild conditions organic-chemistry.org. This suggests that derivatives like this compound could potentially be activated in a similar manner, where the metal coordinates to the nitrile group, facilitating deprotonation at the alpha-carbon.

Chemists have also explored photochemical strategies where a nucleophilic catalyst, upon reacting with a substrate via an SN2 pathway, forms a photon-absorbing intermediate that can then generate radicals under visible light nih.gov. The dipropylamino group within the target compound could theoretically engage in such a pathway, although specific studies are lacking.

Involvement in Phase-Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase youtube.com. The catalysts are usually quaternary ammonium (B1175870) or phosphonium (B103445) salts that transport an anionic reactant from the aqueous phase into the organic phase as a lipophilic ion pair, thereby accelerating the reaction ptfarm.plbiomedres.us.

There is no direct evidence in the reviewed literature of this compound itself being employed as a phase-transfer catalyst. As a tertiary amine, it would first need to be quaternized (e.g., by reaction with an alkyl halide) to form the requisite cationic onium salt structure.

However, PTC is relevant to the synthesis of related amino nitrile compounds. For instance, the synthesis of [2-(2-hydroxyethyl)phenyl]acetonitrile, a precursor to the derivative {2-[2-(dipropylamino)ethyl]phenyl}acetonitrile, is accomplished by reacting 2-(2-acetoxyethyl)benzyl chloride with sodium cyanide in a dichloromethane/water system using tetrabutylammonium (B224687) bromide as a phase-transfer catalyst epo.org. This demonstrates the utility of PTC in synthesizing the molecular framework of these derivatives, even if the final product is not the catalyst itself. The use of polar aprotic solvents like acetonitrile can sometimes be combined with PTC, especially when the reactants or products are highly polar and have low solubility in non-polar organic solvents phasetransfercatalysis.com.

Role as a Ligand in Transition Metal-Catalyzed Reactions

The potential of this compound and its derivatives to act as ligands in transition metal-catalyzed reactions represents their most significant, albeit largely inferred, catalytic application. Both the tertiary amine nitrogen and the nitrile nitrogen possess lone pairs of electrons, allowing them to function as donor atoms and coordinate to a metal center. Acetonitrile is a very common and versatile ligand in transition metal chemistry, often used as a labile (easily displaced) ligand in catalyst precursors researchgate.netacs.orgacs.org.

A key example from the literature is the derivative {2-[2-(dipropylamino)ethyl]phenyl}acetonitrile , an intermediate in the synthesis of Ropinirole epo.orggoogle.com. This molecule possesses three potential coordination sites: the dipropylamino nitrogen, the nitrile nitrogen, and the phenyl ring's π-system. Such a structure could act as a multidentate ligand, chelating to a metal center to form stable complexes that could have catalytic activity. For example, iron(II) complexes featuring PNP pincer ligands with two acetonitrile groups have been shown to be effective catalysts for the coupling of aromatic aldehydes with ethyl diazoacetate acs.org. This illustrates how the combination of phosphine (B1218219) (analogous to the amine) and acetonitrile ligands on a metal center can facilitate C-C bond formation.

The table below shows the catalytic performance of an iron(II) PNP complex in the coupling of various aldehydes with ethyl diazoacetate, highlighting the yields of the resulting 3-hydroxyacrylates. This serves as an example of the types of reactions where a ligand system containing an amine and acetonitrile moiety could be applied.

EntryAldehydeYield of 3-hydroxyacrylate (%)
1Benzaldehyde91
2p-Tolualdehyde85
3p-Anisaldehyde88
4p-Chlorobenzaldehyde74
5p-Nitrobenzaldehyde81
6p-(Dimethylamino)benzaldehyde45

Data sourced from a study on iron(II) PNP complex catalysis, illustrating potential applications for related ligand structures. acs.org

Mechanistic Investigations of Catalytic Cycles and Selectivity

Given the lack of direct catalytic applications for this compound, mechanistic studies are consequently focused on related systems that provide insight into its potential catalytic behavior.

Nucleophilic Activation: Mechanistic studies on the ruthenium-catalyzed activation of acetonitrile reveal a cooperative process organic-chemistry.org. The cationic Ru complex acts as a soft Lewis acid, coordinating to the nitrile. This coordination increases the acidity of the α-protons, allowing a base like DBU to deprotonate the acetonitrile. The resulting Ru-bound metalated nitrile is the active nucleophile that adds to electrophiles like aldehydes. An accessory salt, NaPF₆, prevents the formation of inactive ruthenium complexes, thereby maintaining the catalytic cycle organic-chemistry.org.

Transition Metal Ligand Effects: In transition metal catalysis, the electronic and steric properties of ligands are paramount in determining the activity and selectivity of the catalyst. For a hypothetical catalyst involving a this compound derivative as a ligand, the basicity and steric bulk of the dipropylamino group would influence the electron density at the metal center and the accessibility of the substrate to the active site. Poisoning experiments on iron catalysts have shown that the catalyst's sensitivity to poisoning agents can be highly dependent on the steric bulk of the ligand backbone scholaris.ca.

Phase-Transfer Catalysis Mechanism: In PTC, the mechanism involves the transfer of an anion from an aqueous or solid phase to an organic phase by a catalyst, typically a quaternary ammonium salt ptfarm.pl. The reaction then occurs in the organic phase. The efficiency of the process is governed by factors such as the lipophilicity of the catalyst, the nature of the anion, and the solvent used biomedres.us. For a hypothetical PTC derived from this compound, the length of the propyl chains would enhance its lipophilicity, potentially making it an effective catalyst for transferring anions into an organic medium.

The synthesis of the key intermediate, {2-[2-(dipropylamino)ethyl]phenyl}acetonitrile, provides a practical example of a multi-step synthesis relevant to this class of compounds.

StepReactantReagentsProductYield (%)Reference
12-(2-Acetoxyethyl)benzyl chloride1. NaCN, H₂O, CH₂Cl₂ 2. Tetrabutylammonium bromide (PTC) 3. NaOH, MeOH[2-(2-Hydroxyethyl)phenyl]acetonitrile88.9 epo.org
2[2-(2-Hydroxyethyl)phenyl]acetonitrile1. Triethylamine, Methanesulfonyl chloride, CH₂Cl₂ 2. NaOH, Dipropylamine{2-[2-(Dipropylamino)ethyl]phenyl}acetonitrile80.0 epo.orggoogle.com

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization for Enhanced Chromatographic Separation and Detection

In HPLC, particularly reversed-phase HPLC, derivatization of the secondary amine in 2-(Dipropylamino)acetonitrile is employed to introduce a chromophoric or fluorophoric tag. This is essential for sensitive detection using UV-Vis or fluorescence detectors. The reaction typically involves acylating or sulfonylating the secondary amine with a reagent containing a large, conjugated system. This modification not only enables sensitive detection but also increases the hydrophobicity of the derivative, leading to better retention and separation on nonpolar stationary phases like C18. diva-portal.org

Common reagents for this purpose include dansyl chloride and dabsyl chloride, which react with the secondary amine to form highly fluorescent sulfonamide derivatives. The resulting derivatives can be detected at very low concentrations.

Table 1: Common Derivatization Reagents for Secondary Amines Applicable to HPLC Analysis

Reagent NameFunctional Group TargetedDetection MethodKey Advantages
Dansyl Chloride Secondary AmineFluorescence, UVHigh fluorescence quantum yield, well-established methodology. researchgate.net
Dabsyl Chloride Secondary AmineVisible AbsorbanceForms stable derivatives with a strong visible chromophore.
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) Secondary AmineFluorescence, UVProvides high sensitivity and improves chromatographic resolution. researchgate.net
NBD-F (4-Fluoro-7-nitrobenzofurazan) Secondary AmineFluorescenceReacts rapidly under mild conditions to yield highly fluorescent derivatives.

Strategies for Improved Mass Spectrometry Detection (e.g., ESI-MS)

Electrospray ionization-mass spectrometry (ESI-MS) is a powerful tool for analysis, but its sensitivity is highly dependent on the analyte's ability to form gas-phase ions. aliyuncs.com While the tertiary amine in the derivatized this compound might be protonated, derivatization can introduce a permanent positive charge or a moiety that is much more readily ionized, a process known as "charge-tagging" or "charge-reversal". researchgate.netnih.gov This significantly boosts the ESI-MS signal, often by orders of magnitude. nih.gov

Reagents for this purpose are designed to attach a quaternary ammonium (B1175870) or pyridinium (B92312) group to the molecule. For instance, reacting the secondary amine of this compound with a reagent containing a pre-charged tag ensures efficient ionization in positive-ion mode, irrespective of mobile phase pH. This approach is particularly valuable for detecting trace levels of the compound in complex biological or environmental matrices. nih.gov Another strategy involves forming adducts with components of the mobile phase, such as acetonitrile (B52724), which has been shown to improve the sensitivity of amino acid analysis in some applications. researchgate.net

Table 2: Derivatization Approaches for Enhanced ESI-MS Sensitivity

Derivatization StrategyReagent ExampleMechanism of EnhancementTypical Sensitivity Gain
Charge-Tagging (Quaternary Ammonium) Girard's Reagent TIntroduces a permanent positive charge.10-100 fold
Charge-Reversal (Pyridinium Tag) AMPP (N-(4-aminomethylphenyl)pyridinium)Converts the analyte to a fixed-charge cationic derivative. nih.gov10-20 fold nih.gov
Proton Affinity Enhancement 2-PicolylamineIntroduces a moiety with high proton affinity. sci-hub.se9-158 fold sci-hub.se

Introduction of Spectroscopic Reporter Groups for Analytical Tracking

Beyond simply enabling detection, derivatization can introduce reporter groups that provide more detailed information. These reporters can be used for analytical tracking, visualization, and specialized detection methods.

The nitrile group (—C≡N) within the this compound structure itself can act as an intrinsic spectroscopic reporter. acs.org Its stretching vibration, which appears in a relatively quiet region of the infrared (IR) spectrum (approx. 2200–2300 cm⁻¹), is sensitive to the local electronic environment. acs.org Changes in molecular conformation or binding events can cause a detectable shift in this frequency, allowing for label-free monitoring.

For more conventional tracking, external reporter groups can be attached. This can involve:

Fluorophores : Attaching a fluorescent tag, such as a coumarin (B35378) or rhodamine derivative, to the secondary amine allows for visualization in techniques like fluorescence microscopy or high-content screening.

Isotopic Labels : Derivatization with reagents containing heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) creates a mass-shifted version of the analyte. This is the basis for stable isotope dilution assays, providing a gold standard for quantification in mass spectrometry.

Halogen Tags : Introducing a bromine or chlorine atom via derivatization creates a unique isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (e.g., ⁷⁹Br/⁸¹Br). beilstein-journals.org This "isotope cluster" makes the derivatized analyte easily recognizable and distinguishable from background noise in complex samples. beilstein-journals.orgresearchgate.net

Derivatization for Facilitating Subsequent Synthetic Transformations

In a synthetic context, derivatization of this compound serves to either protect the reactive amine or convert the nitrile or amine into a different functional group for further reactions.

Amine Protection : The secondary amine can be protected by converting it into a less reactive functional group, such as a carbamate (B1207046) (e.g., Boc or Cbz) or a sulfonamide (e.g., nosyl or tosyl). This allows chemical transformations to be performed on other parts of a larger molecule containing this moiety without interference from the amine. The protecting group can be selectively removed later in the synthetic sequence.

Nitrile Transformation : The nitrile group can be derivatized through hydrolysis to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine. These transformations convert the acetonitrile moiety into a versatile handle for elongation or coupling reactions.

Amine as a Nucleophile : The secondary amine can be used as a nucleophile in reactions such as Michael additions or nucleophilic aromatic substitutions, thereby incorporating the dipropylamino-acetonitrile structure into a larger molecular framework.

Development of Isotope-Free Derivatization Methods

While stable isotope labeling is highly effective for quantitative mass spectrometry, the cost and availability of isotopically labeled reagents can be a limitation. nih.gov Isotope-free derivatization methods offer an alternative by using pairs of "light" and "heavy" reagents that are structurally similar but differ in mass due to substituent changes (e.g., methyl vs. ethyl groups) rather than isotopes. nih.gov

In this strategy, known as dual derivatization, the analytical standard mixture is tagged with the "heavy" reagent, while the sample is tagged with the "light" reagent. nih.gov The two are then mixed and analyzed by LC-MS. Because the resulting derivatives have very similar chromatographic properties but a known mass difference, the ratio of their signal intensities allows for accurate relative quantification. This approach has been successfully applied to the analysis of fatty acids and could be readily adapted for this compound by designing a pair of acylating agents (e.g., one with N,N-dimethylamine and its partner with N,N-diethylamine) to react with the secondary amine.

Q & A

Q. What are the key considerations for synthesizing 2-(Dipropylamino)acetonitrile with high purity?

  • Methodological Answer : To minimize impurities (e.g., N-propyl or N,N-dialkyl by-products), employ controlled alkylation of acetonitrile derivatives under inert conditions. Use anhydrous solvents (e.g., acetonitrile or tetrahydrofuran) and monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization in ethanol can achieve >98% purity. Impurity profiles should align with pharmacopeial standards (e.g., USP/EP) for nitrile derivatives .

Q. How can HPLC be optimized for characterizing this compound?

  • Methodological Answer : Use a C18 column with mobile phase: Solution A (3.85 g/L ammonium acetate, pH 2.5) and Solution B (acetonitrile/methanol, 70:30) in gradient mode (Table 3 in ). Detection at 210–230 nm ensures sensitivity for nitrile groups. System suitability criteria: resolution ≥2.0 between adjacent peaks, tailing factor ≤1.4. For reproducibility, maintain column temperature at 25°C and flow rate at 1.0 mL/min .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR : ¹H NMR (δ 1.0–1.5 ppm for propyl CH₃; δ 2.5–3.5 ppm for CH₂ adjacent to nitrile).
  • FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
  • MS : ESI+ mode for molecular ion [M+H]⁺ at m/z 155.1. Cross-validate with high-resolution MS (HRMS) for exact mass (±0.001 Da) .

Advanced Research Questions

Q. How can impurity profiles be reconciled across different synthetic batches?

  • Methodological Answer : Use Procedure 3 (): Mobile phase with Solution A (3.95 g/L ammonium bicarbonate, pH 9.2–9.3) and Solution B (acetonitrile) to resolve polar impurities. Compare impurity retention times against reference standards (e.g., 4-[2-(Dipropylamino)ethyl]-3-methyleneindolin-2-one). Quantify using area normalization or external calibration. Discrepancies in impurity levels (>0.05%) may indicate residual solvents or incomplete alkylation .

Q. What strategies enhance the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13). Monitor degradation via HPLC: acidic conditions (pH <3) hydrolyze nitrile to amide; alkaline conditions (pH >10) promote oxidation. Stabilize with antioxidants (e.g., BHT at 0.01% w/v) in neutral formulations. Store in amber vials under nitrogen to prevent photolysis and oxidation .

Q. How to validate a UPLC-MS/MS method for trace-level quantification in biological matrices?

  • Methodological Answer :
  • Sample Prep : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges).
  • Chromatography : BEH C18 column (1.7 µm), gradient elution with 0.1% formic acid in water/acetonitrile.
  • Validation Parameters :
  • Linearity (1–100 ng/mL, R² ≥0.99).
  • LOD/LOQ (0.3/1.0 ng/mL).
  • Matrix effect (<15% CV).
  • Inter-day precision (RSD ≤10%) .

Q. What computational models predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify nucleophilic sites (e.g., nitrile carbon). Simulate reaction pathways with propylamine derivatives to predict activation energies (ΔG‡). Validate models against experimental kinetic data (e.g., Arrhenius plots for alkylation rates) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported pKa values for nitrile derivatives?

  • Methodological Answer : Variations arise from solvent effects (acetonitrile vs. water) and measurement techniques (potentiometric vs. spectrophotometric). For this compound, use COSMO-RS simulations to predict aqueous pKa (~11.1) and validate via UV-pH titration. Calibrate against reference compounds (e.g., acetonitrile pKa = 25) .

Tables for Key Parameters

HPLC Method Comparison Procedure 2 Procedure 3
Mobile PhaseAmmonium acetate/acetonitrileAmmonium bicarbonate/acetonitrile
pH2.59.2–9.3
Key Impurities ResolvedPropylamino by-productsPolar degradation products
Stability Indicators Acidic (pH 2)Alkaline (pH 12)
Major Degradation PathwayHydrolysis to amideOxidation to carboxylic acid
Stabilization StrategyAntioxidants (BHT)Inert atmosphere (N₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.